6-(Pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2(1H)-one
Description
Properties
Molecular Formula |
C10H7N5O |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
6-pyrazolo[1,5-b]pyridazin-3-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7N5O/c16-10-11-5-3-8(14-10)7-6-13-15-9(7)2-1-4-12-15/h1-6H,(H,11,14,16) |
InChI Key |
LRWLUXRDCUMVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C3=CC=NC(=O)N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
a. Log P and Solubility The target compound’s Log P is inferred from analogs like N-(3-methoxyphenyl)-4-(2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine (Log P ~3.3), suggesting moderate lipophilicity .
b. Hydrogen Bonding Capacity The pyrimidin-2(1H)-one core provides two H-bond acceptors and one donor, critical for target binding. Similar compounds like 6-(1-methylsulphonyl-1H-indol-3-yl)pyrimidin-2(1H)-one show enhanced kinase affinity due to these interactions .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., hydrazinyl proton at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 298.12) .
- HPLC : Purity >98% using a C18 column with acetonitrile/water gradient .
What strategies resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Orthogonal assays : Validate TNFα inhibition via ELISA (in vitro) and adjuvant-induced arthritis models (in vivo) to confirm efficacy .
- Dose-response curves : Compare EC₅₀ values across cell lines (e.g., THP-1 vs. RAW264.7 macrophages) to identify cell-type specificity .
- Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
How does the compound’s reactivity inform derivatization potential?
Basic
The hydrazinyl group at C6 participates in:
- Nucleophilic substitution : Reacts with aldehydes to form hydrazones (e.g., benzaldehyde yields Schiff bases) .
- Electrophilic aromatic substitution : Bromination at C4 of the pyrimidine ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparative Reactivity :
| Compound | Reactivity Site | Key Reaction |
|---|---|---|
| 6-(1-Methylhydrazinyl)pyrimidin-2(1H)-one | C6 hydrazinyl | Condensation with carbonyls |
| 4-(Difluoromethyl)-6-(p-tolyl)pyrimidin-2(1H)-one | C4 difluoromethyl | Nucleophilic fluorination |
What computational approaches predict binding affinity to targets like IRAK4 or 5-HT6 receptors?
Q. Advanced
- Molecular docking : PyMOL and AutoDock Vina simulate binding poses in IRAK4’s kinase domain (binding energy < -9 kcal/mol) .
- MD simulations : GROMACS assesses stability of 5-HT6 receptor complexes (RMSD < 2 Å over 100 ns) .
- QSAR models : Predict logP and pIC₅₀ values using MOE descriptors (R² > 0.85) .
What storage conditions ensure compound stability during experiments?
Q. Basic
- Storage : Tightly sealed containers in desiccators at -20°C for long-term stability .
- Handling : Use glove boxes under nitrogen to prevent oxidation of hydrazinyl groups .
How do SAR studies guide analog design for enzymatic selectivity?
Q. Advanced
- Substituent effects : A p-tolyl group at C6 enhances 5-HT6 receptor affinity (Ki = 0.2 nM) but reduces IRAK4 inhibition .
- Scaffold hopping : Replacing pyridazine with pyrimidine increases selectivity for kinases over GPCRs .
How do synthetic approaches differ from related pyrazolo-pyrimidine derivatives?
Q. Basic
What models validate mechanism of action in disease contexts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
